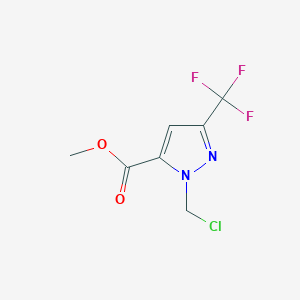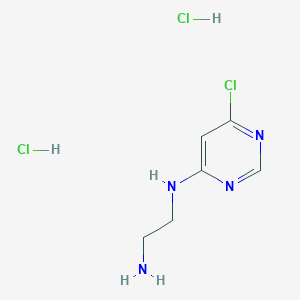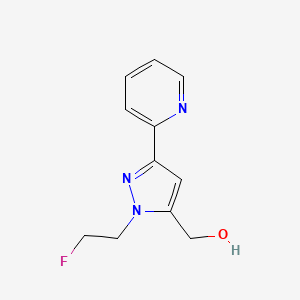
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, also known as FEPM, is a chemical compound that has been studied extensively for its potential applications in scientific research and in the lab. FEPM is a member of the pyrazole family of compounds, which are characterized by their nitrogen-containing five-membered ring structure. FEPM has been studied for its ability to act as a pro-drug, a compound that can be converted into an active drug after administration. Additionally, FEPM has been studied for its potential roles in biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Magnetic Properties
In the field of coordination chemistry, compounds containing pyridine and pyrazole motifs are extensively studied for their ability to form complex compounds with interesting magnetic, spectroscopic, and biological properties. Boča, Jameson, and Linert (2011) review the chemistry and properties of compounds with benzimidazolyl-pyridine and benzthiazolyl-pyridine frameworks, highlighting their versatility in forming complexes with distinct properties (Boča, Jameson, & Linert, 2011).
Drug Metabolism
Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, and the selectivity of chemical inhibitors for these enzymes is vital for understanding drug-drug interactions. Khojasteh et al. (2011) discuss the selectivity of chemical inhibitors for CYP isoforms, which is relevant to the pharmacological applications of compounds similar to "(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol" (Khojasteh et al., 2011).
Kinase Inhibitor Design
Compounds with pyrazole and pyridine scaffolds are known for their selectivity as kinase inhibitors, particularly for p38 MAP kinase, which is involved in inflammatory processes. Scior et al. (2011) review the design and synthesis of inhibitors based on these scaffolds, underscoring the importance of the pyridine and pyrazole moieties in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Bioevaluation
The pyrazole core is central to various compounds with significant pharmaceutical activities. Sheetal et al. (2018) highlight the synthetic strategies and biological activities found in pyrazole derivatives, emphasizing their importance in medicinal chemistry (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Eigenschaften
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7,16H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGHWWHGHYWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




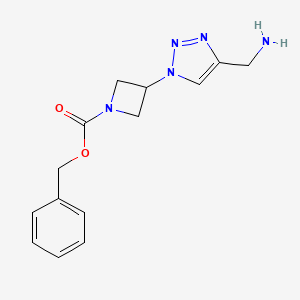
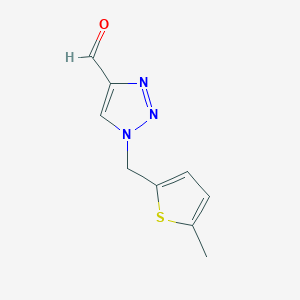
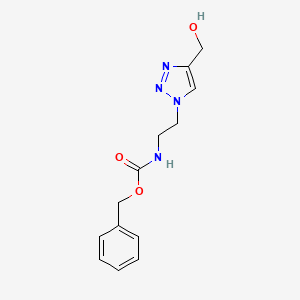
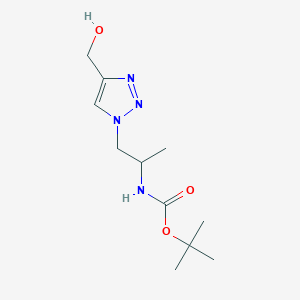
![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)
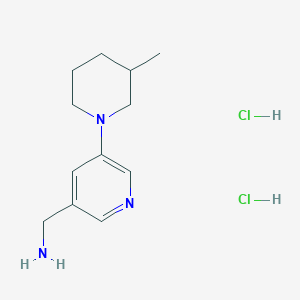
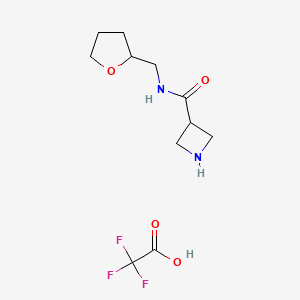
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)

